2-(Morpholin-4-ylmethyl)-1,3-benzothiazole
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Overview
Description
2-(Morpholin-4-ylmethyl)-1,3-benzothiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-ylmethyl)-1,3-benzothiazole has been studied extensively. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This inhibition leads to an increase in the levels of acetylcholine and other neurotransmitters in the brain, which can improve cognitive function. Furthermore, it has been shown to induce apoptosis in cancer cells by targeting the mitochondria.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory retention. It has also been shown to have anti-inflammatory and antioxidant properties. Furthermore, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(Morpholin-4-ylmethyl)-1,3-benzothiazole is its potential as a fluorescent probe for the detection of metal ions in biological samples. It has also been shown to have good solubility in water and organic solvents, which makes it suitable for various applications. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of 2-(Morpholin-4-ylmethyl)-1,3-benzothiazole. One potential direction is the development of more efficient synthesis methods that can yield higher purity and yields. Another direction is the study of the potential applications of this compound in the field of catalysis. Furthermore, the potential applications of this compound in the treatment of neurological disorders and cancer should be studied further. Finally, the toxicity of this compound should be studied in more detail to determine its safety for use in various applications.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and its safety for use in various applications.
Synthesis Methods
2-(Morpholin-4-ylmethyl)-1,3-benzothiazole can be synthesized using different methods. One of the most common methods is the reaction of 2-chloro-1,3-benzothiazole with morpholine in the presence of a base. The reaction yields this compound in good yields. Other methods include the reaction of 2-aminobenzenethiol with chloroacetonitrile followed by reaction with morpholine.
Scientific Research Applications
2-(Morpholin-4-ylmethyl)-1,3-benzothiazole has potential applications in various fields. In the pharmaceutical industry, it has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. This compound has also been studied as a potential fluorescent probe for the detection of metal ions in biological samples. Furthermore, it has been used as a ligand in the synthesis of metal complexes for catalytic applications.
properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylmethyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-4-11-10(3-1)13-12(16-11)9-14-5-7-15-8-6-14/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJONNVIVNXRRPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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